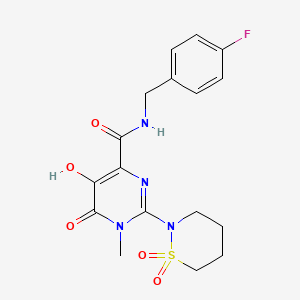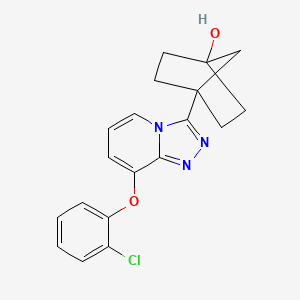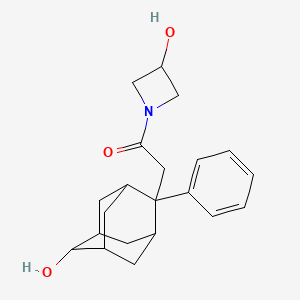
Borussertib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borussertib es un inhibidor alosterico-covalente de la proteína cinasa Akt (también conocida como proteína cinasa B). Se desarrolló como un compuesto de primera clase y ha llamado la atención debido a su potente actividad contra Akt. Específicamente, inhibe Akt wt (tipo salvaje) con un impresionante valor de IC50 de 0,8 nM y un valor de Ki de 2,2 nM . Akt desempeña un papel crucial en la supervivencia, el crecimiento y la proliferación celular, lo que convierte a this compound en un objetivo emocionante para la investigación y las posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
Las aplicaciones de Borussertib abarcan varios dominios científicos:
Investigación del cáncer: Investigación de sus efectos sobre el crecimiento tumoral, la metástasis y la resistencia a los medicamentos.
Biología celular: Estudio de las vías de señalización de Akt y las respuestas celulares.
Desarrollo de fármacos: Exploración de su potencial como agente anticancerígeno.
Mecanismo De Acción
El mecanismo de Borussertib implica:
Unión covalente: Forma un enlace covalente con Akt, lo que lleva a la inhibición alostérica.
Efectos descendentes: Al inhibir Akt, interrumpe las vías descendentes como mTOR y promueve la apoptosis.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Borussertib interacts with the protein kinase Akt, specifically binding to two noncatalytic cysteines at positions 296 and 310 . This interaction involves the formation of a covalent bond with Cys296 . The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain, making this kinase suitable for highly specific allosteric modulation .
Cellular Effects
This compound has demonstrated strong antiproliferative activity in cancer cell lines harboring genetic alterations within the PTEN, PI3K, and RAS signaling pathways . It influences cell function by inhibiting the Akt pathway, which plays a key role in cell proliferation, metabolism, and cell survival . Furthermore, this compound displayed antitumor activity in combination with the MEK inhibitor trametinib in patient-derived xenograft models of mutant KRAS pancreatic and colon cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent-allosteric mode of action. It binds at the interdomain region between the kinase-domain and the PH-domain . The detailed view of the binding mode of this compound reveals covalent bond formation to Cys296 . This binding interaction leads to the stabilization of the inactive conformation of Akt, thereby inhibiting its activity .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway
Subcellular Localization
It is known that the protein kinase Akt, the target of this compound, is found in various cellular compartments depending on its isoform . Akt1 is expressed ubiquitously and found in the cytosol as well as at the plasma membrane, whereas Akt2 can be found in muscle tissue and especially within mitochondria, while Akt3 is localized in the nucleus and shows high expression in neurons .
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas de Borussertib no están ampliamente documentadas en la literatura. los servicios de síntesis personalizados están disponibles para su producción rápida.
Métodos de producción industrial:: Desafortunadamente, los métodos específicos de producción a escala industrial para this compound permanecen sin revelar. Los investigadores confían principalmente en la síntesis personalizada o los laboratorios académicos para acceder a este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones:: Es probable que Borussertib se someta a varias reacciones químicas, que incluyen, entre otras:
- Modificación covalente: Como inhibidor alosterico-covalente, forma un enlace estable con Akt.
- Regulación alostérica: this compound se une a un sitio distinto al bolsillo de unión al ATP, alterando la conformación de Akt e inhibiendo su actividad.
Reactivos y condiciones comunes:: Los reactivos y condiciones exactos utilizados en la síntesis de this compound son de propiedad exclusiva. comprender su naturaleza alosterica-covalente proporciona información sobre su diseño.
Productos principales:: El producto principal de la interacción de this compound con Akt es la inhibición de la actividad de la cinasa Akt. Esta interrupción afecta las vías de señalización descendentes involucradas en la supervivencia y proliferación celular.
Comparación Con Compuestos Similares
Si bien las comparaciones detalladas son escasas, la singularidad de Borussertib radica en su modo de acción alosterico-covalente. Los compuestos similares pueden incluir otros inhibidores de Akt como MK-2206 y GDC-0068.
Propiedades
IUPAC Name |
N-[2-oxo-3-[1-[[4-(5-oxo-3-phenyl-6H-1,6-naphthyridin-2-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c1-2-33(43)38-26-12-13-31-32(20-26)42(36(45)40-31)27-15-18-41(19-16-27)22-23-8-10-25(11-9-23)34-28(24-6-4-3-5-7-24)21-29-30(39-34)14-17-37-35(29)44/h2-14,17,20-21,27H,1,15-16,18-19,22H2,(H,37,44)(H,38,43)(H,40,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBRBOYWXDLHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Borussertib a unique AKT inhibitor and how does this impact its efficacy?
A1: Unlike many AKT inhibitors, this compound functions as a covalent-allosteric inhibitor. [] This means it binds to a site on AKT1 distinct from the active site, inducing a conformational change that prevents the enzyme from functioning. [, ] This unique mechanism of action potentially translates to higher selectivity for AKT1 and reduced off-target effects compared to traditional ATP-competitive inhibitors. Notably, this compound demonstrates promising antiproliferative activity against cancer cell lines with mutations in the PTEN, PI3K, and RAS signaling pathways, highlighting its potential therapeutic value. []
Q2: Has the interaction between this compound and AKT1 been structurally characterized?
A2: Yes, the crystal structure of this compound bound to autoinhibited AKT1 has been elucidated. [, ] This structural information provides crucial insights into the molecular interactions responsible for this compound's inhibitory activity and can be leveraged for further drug development efforts.
Q3: What is the preclinical evidence supporting this compound's use as a potential cancer treatment?
A3: this compound demonstrates significant antitumor activity in combination with the MEK inhibitor Trametinib in preclinical models. [] Specifically, patient-derived xenograft models of pancreatic and colon cancer harboring KRAS mutations showed promising responses to the combination therapy. [] These findings suggest this compound, especially in combination therapies, holds potential as a novel therapeutic strategy for KRAS-mutant cancers.
Q4: Where can I find more detailed data about this compound?
A4: The paper "Data for DCP probe this compound" [] suggests the existence of a more comprehensive dataset related to the compound. This likely includes information beyond what is presented in the provided abstracts. Exploring this resource could offer valuable insights into this compound's properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)


![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)

![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)

